2-Bromo-3-methoxyquinoline
Description
2-Bromo-3-methoxyquinoline is a brominated quinoline derivative featuring a bromine atom at the 2-position and a methoxy group at the 3-position of the fused benzene-pyridine scaffold. Brominated quinolines are pivotal intermediates in medicinal chemistry, particularly in synthesizing antitubercular agents and other pharmaceuticals .
Properties
Molecular Formula |
C10H8BrNO |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
2-bromo-3-methoxyquinoline |
InChI |
InChI=1S/C10H8BrNO/c1-13-9-6-7-4-2-3-5-8(7)12-10(9)11/h2-6H,1H3 |
InChI Key |
XUZUQWQMWWARTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC=CC=C2N=C1Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent configurations:
*Hypothetical structure inferred from analogues.
Key Observations:
- Substituent Positioning: The reactivity and biological activity of brominated quinolines are highly sensitive to substituent positions. For example, 3-bromo-2-methoxyquinoline has reversed bromine and methoxy positions compared to the target compound, altering its electronic profile and nucleophilic attack susceptibility.
- Halogen Diversity: The presence of chlorine in 4-bromo-3-chloroquinoline introduces greater electronegativity, enhancing stability in polar solvents but complicating synthetic pathways .
Physicochemical Properties
- Solubility Trends : Methoxy groups generally enhance solubility in polar solvents, but bulky substituents like benzyl reduce aqueous solubility .
- Reactivity: Bromine at the 2- or 3-position (as in 3-bromo-2-methoxyquinoline) facilitates cross-coupling reactions, while methyl or ethyl groups (e.g., in 5-bromo-8-methoxy-2-methylquinoline) alter steric accessibility .
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